molecular formula C21H21N3O5S B2673946 N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1048661-17-1

N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide

Cat. No.: B2673946
CAS No.: 1048661-17-1
M. Wt: 427.48
InChI Key: DNCIZFIYPLEHHM-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide is a complex organic compound with a unique structure that makes it valuable in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phthalimide Moiety: The phthalimide moiety can be synthesized from phthalic anhydride and an appropriate amine under reflux conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Tosylation: The tosyl group is introduced by reacting the intermediate compound with tosyl chloride in the presence of a base like pyridine.

    Final Coupling: The final step involves coupling the phthalimide and pyrrolidine intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent or in drug delivery systems.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
  • N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide stands out due to its combination of the phthalimide and pyrrolidine moieties, which confer unique chemical properties and potential applications. Its tosyl group also provides a site for further functionalization, making it a versatile compound for various research purposes.

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-13-5-8-15(9-6-13)30(28,29)24-11-3-4-18(24)19(25)22-14-7-10-16-17(12-14)21(27)23(2)20(16)26/h5-10,12,18H,3-4,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCIZFIYPLEHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC4=C(C=C3)C(=O)N(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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